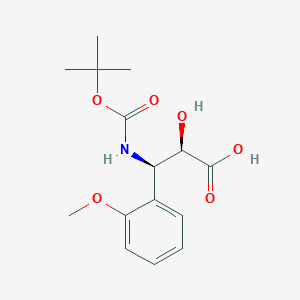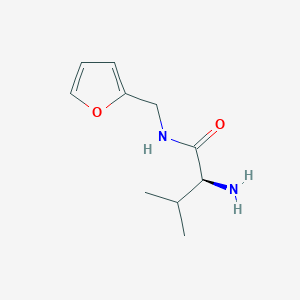
(S)-2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one
Overview
Description
The compound “(S)-2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one” is a complex organic molecule. It contains an amino group, a methyl group, and a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amino group might participate in acid-base reactions, while the piperazine ring could potentially undergo reactions with electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the polar amino group and the piperazine ring could impact the compound’s solubility .
Scientific Research Applications
Pharmaceutical Applications Piperazine derivatives, including (S)-2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one, play a critical role in the development of therapeutic agents. These compounds have been extensively studied for their pharmacological activities, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Research emphasizes the flexibility of the piperazine scaffold in drug discovery, allowing for significant modifications that impact the pharmacokinetic and pharmacodynamic profiles of the resulting molecules (Rathi et al., 2016). Additionally, piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, highlighting their potential in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Food Science Applications In the realm of food science, branched aldehydes derived from amino acids, such as this compound, are crucial for flavor formation in both fermented and non-fermented food products. The production and degradation pathways of these aldehydes have been extensively reviewed, providing insights into controlling the formation of desired flavor compounds in food products (Smit et al., 2009).
Materials Science Applications In materials science, the synthesis and applications of amino-1,2,4-triazoles, derived from similar structural frameworks, have been explored for their use in agricultural products, pharmaceuticals, dyes, and as components in high-energy materials and anti-corrosion additives. These compounds have shown versatility in the production of heat-resistant polymers and products with fluorescent properties, indicating the broad utility of this chemical structure in developing advanced materials (Nazarov et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-1-(4-methylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(2)9(11)10(14)13-6-4-12(3)5-7-13/h8-9H,4-7,11H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJMFUCCWRMSHV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCN(CC1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





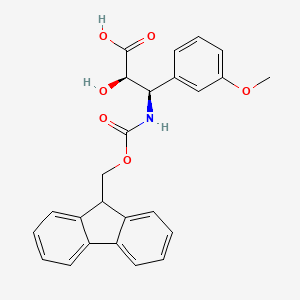
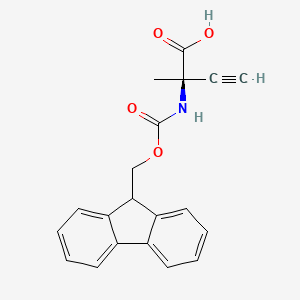
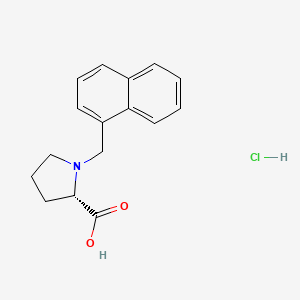
![3-[(3R)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid](/img/structure/B3223232.png)
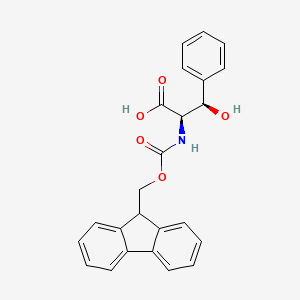
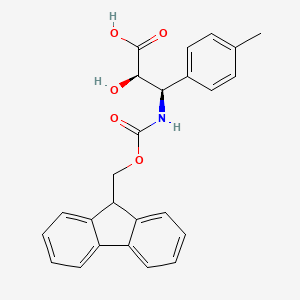
methylamine](/img/structure/B3223253.png)


